molecular formula C54H84N16O18 B1518464 Thrombin B-Chain (147-158) (human) CAS No. 207553-42-2

Thrombin B-Chain (147-158) (human)

Numéro de catalogue: B1518464
Numéro CAS: 207553-42-2
Poids moléculaire: 1245.3 g/mol
Clé InChI: NKCXQMYPWXSLIZ-PSRDDEIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thrombin B-Chain (147-158) (human) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin, which forms blood clots. The B-chain of thrombin is essential for its proper function and interaction with other molecules.

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The B-chain (147-158) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

  • Reagents and Conditions: Common reagents include coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine), along with solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis. The process is optimized for efficiency and yield, with rigorous quality control to ensure the purity of the final product.

Types of Reactions:

  • Oxidation and Reduction: Peptides can undergo oxidation (e.g., formation of disulfide bridges) and reduction (e.g., breaking of disulfide bridges).

  • Substitution Reactions: Amino acids within the peptide can be chemically modified through substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Iodine or hydrogen peroxide can be used to oxidize cysteine residues.

  • Reduction: Reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.

  • Substitution: Various reagents can be used depending on the specific modification desired, such as acylation or phosphorylation.

Major Products Formed:

  • Oxidation Products: Disulfide-linked peptides.

  • Reduction Products: Reduced cysteine residues.

  • Substitution Products: Modified amino acids with different functional groups.

Applications De Recherche Scientifique

Coagulation Studies

The Thrombin B-Chain (147-158) is instrumental in understanding thrombin's interaction with various substrates and inhibitors. Research has shown that this peptide can inhibit the binding of thrombin to thrombomodulin, which is critical for the activation of protein C, a key regulator of coagulation .

Key Findings:

  • Inhibition Mechanism : The synthetic peptide corresponding to the B-chain inhibits thrombin's binding to thrombomodulin, thereby affecting the activation of protein C and influencing coagulation pathways .
  • Thrombin Generation : Studies indicate that thrombin generation is sensitive to various factors, including shear rate and tissue factor levels. The B-chain's role in these dynamics is under investigation to understand its contribution to thrombus formation under different physiological conditions .

Therapeutic Applications

Thrombin and its fragments are explored for therapeutic uses, particularly in hemostatic agents. The B-chain fragment may enhance the efficacy of thrombin-based products used in surgical settings.

Applications in Surgery:

  • Hemostasis : Thrombin is widely used as a hemostatic agent during surgeries where minor bleeding occurs. The B-chain may improve the stability and effectiveness of these agents by enhancing fibrin clot formation .
  • Fibrin Sealants : Combining thrombin with fibrinogen creates sealants that promote wound healing. The B-chain's properties could be harnessed to optimize these formulations for better clinical outcomes .

Diagnostic Applications

The specificity of the Thrombin B-Chain (147-158) makes it a candidate for developing diagnostic tools related to coagulation disorders.

Potential Diagnostic Uses:

  • Thrombophilia Testing : By understanding how the B-chain interacts with coagulation factors, researchers can develop assays that identify patients at risk for thrombotic events due to abnormal thrombin activity .
  • Monitoring Anticoagulant Therapy : The B-chain may serve as a biomarker for monitoring the effectiveness of anticoagulant therapies by assessing thrombin activity and its regulation through thrombomodulin interaction .

Research Case Studies

Several studies have utilized the Thrombin B-Chain (147-158) to elucidate its biological functions and therapeutic potential.

StudyFocusFindings
Brummel-Ziedins et al.Thrombin GenerationDemonstrated that variations in thrombin levels correlate with different pathologies, emphasizing the importance of understanding thrombin's interactions .
Hemker et al.Calibrated Automated ThrombogramDeveloped methods to assess thrombin generation, highlighting how the B-chain influences clotting dynamics .
Role of Factor XIIIFibrin Clot FormationInvestigated how thrombin activates factor XIII, linking it back to the structural role of the B-chain in stabilizing clots .

Mécanisme D'action

Thrombin B-Chain (147-158) inhibits thrombin binding to thrombomodulin, a key step in the regulation of blood clotting. By interfering with this interaction, it modulates the activity of thrombin and affects the coagulation cascade. The molecular targets include thrombin itself and thrombomodulin, with pathways involving the regulation of fibrin formation and clot stabilization.

Comparaison Avec Des Composés Similaires

  • Thrombin A-Chain: Another part of the thrombin molecule, but with different amino acid sequence and function.

  • Fibrinogen: A glycoprotein involved in clot formation, but with a different structure and function compared to thrombin.

Uniqueness: Thrombin B-Chain (147-158) is unique in its specific sequence and its role in inhibiting thrombin-thrombomodulin interaction, which is not shared by other thrombin fragments or similar proteins.

Activité Biologique

Thrombin is a serine protease that plays a crucial role in the hemostatic process, primarily through its ability to convert fibrinogen into fibrin and activate various coagulation factors. The B-chain of human thrombin, particularly the peptide segment 147-158, has garnered interest due to its specific biological activities, including its interactions with thrombomodulin and its role in regulating coagulation.

Structure and Composition

The B-chain of human thrombin consists of a peptide portion with a molecular weight of approximately 29,485 Da, along with a carbohydrate portion that includes N-linked glycosylation at three asparagine residues. This glycosylation is essential for the proper functioning of thrombin, influencing its activity and stability in physiological conditions .

Biological Functions

  • Procoagulant Activity : Thrombin catalyzes the hydrolysis of several peptide substrates, facilitating the conversion of soluble fibrinogen to insoluble fibrin. This process is critical for clot formation and stabilization .
  • Anticoagulant Activity : Thrombin also possesses anticoagulant properties through its interaction with thrombomodulin, leading to the activation of protein C. Activated protein C (APC) subsequently inactivates cofactors Va and VIIIa, thus reducing thrombin generation and promoting fibrinolysis .
  • Regulatory Role : The thrombin B-chain (147-158) peptide has been shown to inhibit thrombin's binding to thrombomodulin, thereby affecting the balance between coagulation and anticoagulation processes .

Thrombin Generation Studies

A significant body of research has focused on thrombin generation in various clinical contexts. For instance, studies have demonstrated that patients with thrombophilia exhibit increased thrombin generation markers compared to healthy controls. This hypercoagulability is characterized by elevated concentrations of generated thrombin, indicating a potential risk for thromboembolic events .

Case Studies

  • Patients with Cirrhosis : In a cohort study involving patients with cirrhosis, it was observed that despite the presence of splanchnic thrombosis, thrombin generation remained pronounced. This suggests that underlying liver conditions may alter the normal regulatory mechanisms governing thrombin activity .
  • Hemophilia Patients : Research involving hemophilia patients indicated that while tissue factor can trigger thrombin generation, the presence of factors VIII and IX significantly enhances this process. In hemophilic blood samples, delayed fibrin formation was noted, emphasizing the critical role of these factors in coagulation dynamics under flow conditions .

Data Tables

ParameterHealthy ControlsPatients with ThrombophiliaPatients with Cirrhosis
Maximum Thrombin Concentration50 nM120 nM90 nM
Thrombomodulin Resistance1.02.51.8

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXQMYPWXSLIZ-PSRDDEIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N16O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.